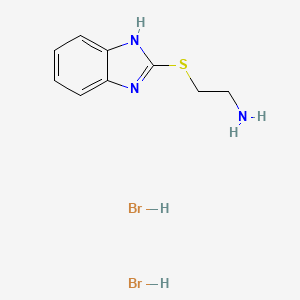

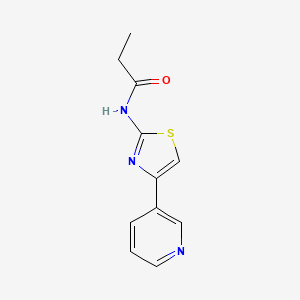

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide, also known as 2-BEDB, is an organic compound belonging to the benzoimidazole family. It is a colorless, crystalline solid with a melting point of 155-156°C. It is soluble in polar solvents such as methanol and ethanol, but insoluble in non-polar solvents such as hexane. 2-BEDB has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for metal complexes.

Wissenschaftliche Forschungsanwendungen

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives are noteworthy for their broad spectrum of pharmacological activities. They are integral in medicinal chemistry due to their structural resemblance to naturally occurring nucleotides, making them valuable as chemotherapeutic agents. Research highlights the synthesis and biological importance of 2-(thio)ureabenzothiazoles, indicating their potential in developing new pharmacophores with diverse biological activities, including antimicrobial, antiviral, and anticancer properties (Rosales-Hernández et al., 2022).

Antimicrobial and Anticancer Potentials

The antimicrobial and anticancer potentials of benzimidazole derivatives have been extensively studied. These compounds are reported to possess a wide range of biological effects, from common antibacterial properties to activities against more virulent diseases. The therapeutic potential of benzimidazoles as antitumor agents is particularly highlighted, with studies showing their effectiveness in various mechanisms, such as intercalation, inhibition of cell proliferation, and tubulin inhibition (Akhtar et al., 2019).

Chemical Synthesis and Modification

The chemical synthesis and modification of benzimidazole derivatives reveal their versatility in drug development. Innovative synthetic methodologies allow for the creation of compounds with enhanced biological activities and pharmacological profiles. Such research underscores the importance of benzimidazole scaffolds in developing new therapeutic agents, demonstrating their significance in modern drug discovery and development processes (Rosales-Hernández et al., 2022).

Environmental and Biological Applications

Beyond medicinal applications, benzimidazole derivatives are explored for their environmental and biological applications. Their role as fungicides and the study of their mechanism of action in inhibiting microtubule assembly offer insights into their broader applicability in agriculture and environmental management. This research area highlights the multifaceted uses of benzimidazole-based compounds, extending their significance beyond pharmaceuticals to include agricultural and environmental sciences (Davidse, 1986).

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S.2BrH/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUYEDYSUAZWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCCN.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998046 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide | |

CAS RN |

7673-88-3 |

Source

|

| Record name | 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B2728322.png)

![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)

![N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide](/img/structure/B2728324.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)

![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)

![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)